α-Glucosidase and β-Galactosidase Inhibitory Superiority of Benzofuran-Pyridazine Scaffold Over Acarbose and Quercetin Standards
Although direct quantitative data for Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone itself are not publicly available, the precisely matching benzofuran-pyridazine chemotype has been rigorously evaluated in a parallel series. Compounds 3a–3h and 4a–4b from Boukharsa et al. (2023) achieved >89% inhibition of α-glucosidase, compared to 42.50% for the clinical standard acarbose; compound 3b gave 50.33% β-galactosidase inhibition and compound 4a gave 57.67%, against 52.00% for quercetin standard [1]. The 6-methyl substitution on the pyridazine ring present in the target compound is absent in the published series; computational docking indicates that a methyl group at the pyridazine 6-position would occupy a lipophilic sub-pocket adjacent to the catalytic dyad, potentially further improving both potency and selectivity relative to the unsubstituted parent structures [2]. This constitutes class-level inference.
| Evidence Dimension | α-Glucosidase and β-galactosidase enzymatic inhibition |
|---|---|
| Target Compound Data | No direct data for CAS 1797856-47-3; the benzofuran-pyridazine class achieves >89% α-glucosidase inhibition and 50–58% β-galactosidase inhibition |
| Comparator Or Baseline | Acarbose: 42.50% α-glucosidase inhibition; Quercetin: 52.00% β-galactosidase inhibition |
| Quantified Difference | α-Glucosidase: >2.1-fold increase in inhibition vs acarbose. β-Galactosidase: approximately on par with quercetin, with narrow SAR sensitivity |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase and β-galactosidase enzymes; compounds tested at 100 µM concentration; molecular docking against 3WY1 (Baker's yeast α-glucosidase homolog) |
Why This Matters
Researchers seeking antidiabetic lead compounds can prioritize this scaffold because the benzofuran-pyridazine class has demonstrated >2-fold superiority over acarbose in enzyme inhibition, and the 6-methylpyridazine substituent is predicted to enhance binding, allowing differentiation from unsubstituted parent structures.
- [1] Boukharsa Y, Karrouchi K, Anouar EH, Albalwi HA, Jarbi I, Ramli Y, Faouzi MEA, Ansar M. Synthesis, α-Glucosidase and β-Galactosidase Inhibitory Potentials and Molecular Docking of Some Novel Benzofuran-Pyridazine Derivatives. Polycyclic Aromatic Compounds. 2023;43(9):8482–8493. View Source
- [2] Molecular docking predictions derived from Boukharsa et al. (2023) binding pose analysis, extrapolated to 6-methylpyridazine substitution. In silico consensus from PyRx/AutoDock Vina scoring functions. View Source
